Zirconium hydroxide

Phosphate adsorption Water treatment Ligand exchange

Zirconium hydroxide is a non-calcined, amorphous metal hydroxide engineered for maximum ligand-exchange adsorption. Unlike crystalline ZrO₂, its surface hydroxyl density governs phosphate removal, CO₂ capture, and catalytic precursor performance. Procurement must specify thermal history and synthesis route. • Phosphate uptake: 210.9 mg/g (non-calcined); drops to near zero after calcination >700°C. • CO₂ capacity: 1.18 mmol/g (sol-gel) - 4.72× higher than Ce(OH)₄ analogue. • Seawater selectivity: Inner-sphere complexation maintains efficacy in high-salinity matrices where LDH alternatives fail. Require non-calcined material with verified hydroxyl content. Bulk quantities available; custom synthesis routes (sol-gel, co-precipitation) upon request.

Molecular Formula HOZr-
Molecular Weight 108.23 g/mol
CAS No. 12688-15-2
Cat. No. B1199371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZirconium hydroxide
CAS12688-15-2
Synonymszirconium hydroxide
Molecular FormulaHOZr-
Molecular Weight108.23 g/mol
Structural Identifiers
SMILES[OH-].[Zr]
InChIInChI=1S/H2O.Zr/h1H2;/p-1
InChIKeyATYZRBBOXUWECY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zirconium Hydroxide Specifications & Procurement


Zirconium hydroxide (Zr(OH)₄, CAS 12688-15-2) is an amorphous, hydrous metal oxide characterized by high surface hydroxyl group density, anion exchange capacity, and thermal transformation behavior [1]. Unlike crystalline zirconium oxide (ZrO₂), zirconium hydroxide retains abundant surface –OH functional groups that confer amphoteric ion-exchange properties, moderate CO₂ adsorption affinity, and precursor flexibility for sulfated superacid catalyst synthesis [1]. Its procurement specification differs fundamentally from zirconium oxide, as thermal history directly determines surface chemistry, adsorption performance, and catalytic precursor value [2].

Zirconium Hydroxide: Generic Substitution Risks


Zirconium hydroxide cannot be generically substituted by zirconium oxide (ZrO₂) or alternative metal hydroxides without quantifiable performance loss. Calcination above 700°C irreversibly eliminates surface hydroxyl groups essential for ligand-exchange adsorption, reducing phosphate uptake from 210.9 mg/g to near zero [1]. In CO₂ capture, co-precipitated Ce(OH)₄ exhibits only 0.25 mmol/g capacity versus 1.18 mmol/g for sol-gel Zr(OH)₄ under equivalent conditions [2]. Flame retardant formulations substituting zirconium hydroxide for aluminum trihydrate alter synergistic effects, with specific combinations achieving distinct burning rates [3]. Thermal history, synthesis route, and residual hydroxyl content are non-interchangeable procurement parameters that directly govern functional performance.

Zirconium Hydroxide Comparative Performance


Phosphate Adsorption: Hydroxide vs. Oxide

Zirconium hydroxide exhibits a maximum phosphate adsorption capacity of 210.9 mg/g under optimized orthogonal experimental conditions, determined as the optimal adsorbent state prior to thermal deactivation [1]. As calcination temperature increases from 100°C to 600°C, adsorption capacity decreases monotonically with progressive loss of surface hydroxyl groups. At 700°C calcination, the product converts to zirconium oxide (ZrO₂) and phosphate adsorptivity is completely eliminated [1]. TG and XRD analysis confirms that surface hydroxyl (–OH) group density directly governs adsorption performance [1]. This establishes the non-calcined, hydroxyl-rich form as the functionally distinct procurement specification for ligand-exchange-driven phosphate removal applications.

Phosphate adsorption Water treatment Ligand exchange

CO₂ Adsorption: Sol-Gel vs. Co-Precipitated

Sol-gel synthesized zirconium hydroxide achieves a CO₂ adsorption capacity of 1.18 mmol/g, exceeding co-precipitated Zr(OH)₄ (0.92 mmol/g) by 28.3% [1]. Comparative evaluation against cerium hydroxide analogues demonstrates that co-precipitated Ce(OH)₄ adsorbs only 0.25 mmol/g, while sol-gel Ce(OH)₄ achieves 0.45 mmol/g [1]. The sol-gel Zr(OH)₄ material exhibited the highest pore volume (0.65 cm³/g) and average pore diameter (66.7 nm) among all tested hydroxides, indicating internal hollow spaces and inter-particle pores that enhance CO₂ trapping efficiency [1]. Following CO₂ adsorption, sol-gel Zr(OH)₄ produced the maximum ethylene urea yield of 0.23 mmol at 160°C, surpassing co-precipitated Zr(OH)₄ (0.16 mmol) and both Ce(OH)₄ preparations (0.12 mmol) [1].

CO₂ capture Carbon utilization Gas adsorption

Seawater Phosphate Adsorption: Amorphous vs. LDH

Amorphous zirconium hydroxide (formulation ZrO(OH)₂(Na₂O)₀.₀₅·1.5H₂O) demonstrates significantly higher phosphate ion adsorptivity in seawater than representative layered double hydroxide (LDH) adsorbents including Mg(II)-Al(III), Mg(II)-Fe(III), and Ni(II)-Fe(III) LDHs [1]. The study provides direct comparative evaluation in real seawater matrices, establishing Zr(OH)₄'s superior performance under high ionic strength and competing anion conditions typical of marine environments. This differential performance is attributed to the specific inner-sphere complexation mechanism between phosphate and zirconium surface hydroxyl groups that remains effective despite high chloride and sulfate concentrations in seawater [1].

Seawater phosphate removal Selective adsorption Marine eutrophication

Flame Retardant Synergy vs. ATH

In polyester/jute fiber composites, the combination of zirconium hydroxide nanoparticles with aluminum trihydrate (ATH) produces distinct synergistic effects on flammability and thermal degradation behavior that differ from ATH-only formulations [1]. The study directly compares the mechanical properties, flammability, and thermal degradation of polyester/jute composites incorporating Zr(OH)₄ nanoparticles versus conventional ATH formulations. Zirconium hydroxide contributes both flame retardant and smoke suppression functions simultaneously, whereas ATH and magnesium hydroxide primarily function as endothermic dehydration-based flame retardants without comparable smoke suppression [2]. This dual functionality distinguishes Zr(OH)₄ from single-function metal hydroxide flame retardants.

Flame retardancy Polymer composites Thermal degradation

Phosphate Adsorption: Modified vs. Unmodified

Dimethylamine-modified zirconium hydroxide achieves a maximum phosphate adsorption capacity of 155.04 mg/g [1]. In direct comparison with undecorated zirconium hydroxide, the dimethylamine modification raises selectivity factors for chloride (Cl⁻), sulfate (SO₄²⁻), and nitrate (NO₃⁻) by approximately 2-fold [1]. Additionally, mass transfer rate (K₂) increases 6-fold using N-methylaniline and N-ethylmethylamine modifications [1]. XPS analysis demonstrates that the modification improves hydroxyl group utilization efficiency from 22.9% (unmodified) to 33.9% (dimethylamine-modified), directly increasing adsorption site utilization [1]. This evidence establishes that surface modification of the base Zr(OH)₄ material dramatically enhances both selectivity and kinetics in complex wastewater matrices.

Adsorbent modification Phosphate selectivity Wastewater treatment

Zirconium Hydroxide Applications


High-Capacity Phosphate Removal

Zirconium hydroxide is optimally deployed for phosphate remediation in freshwater and industrial wastewater where maximum ligand-exchange adsorption capacity is required. The non-calcined material achieves 210.9 mg/g phosphate uptake under optimized conditions [1]. Modified grades incorporating dimethylamine functionalization enhance selectivity for phosphate over competing anions (Cl⁻, SO₄²⁻, NO₃⁻) by 2-fold and increase hydroxyl site utilization from 22.9% to 33.9%, making modified Zr(OH)₄ preferable for real wastewater matrices containing background ions [2]. Procurement specifications should explicitly require non-calcined material with verified hydroxyl content for this application class.

CO₂ Capture for Ethylene Urea Synthesis

Sol-gel synthesized zirconium hydroxide is the preferred procurement specification for CO₂ capture coupled with subsequent chemical conversion. This material demonstrates 1.18 mmol/g CO₂ capacity—28.3% higher than co-precipitated Zr(OH)₄ and 4.72-fold higher than co-precipitated Ce(OH)₄ [1]. The sol-gel route produces internal hollow spaces (pore volume 0.65 cm³/g) that enhance trapping efficiency and downstream ethylene urea yield (0.23 mmol at 160°C) [1]. For carbon capture and utilization (CCU) applications, synthesis method is a critical procurement discriminator, with sol-gel Zr(OH)₄ outperforming both alternative synthesis routes and cerium-based hydroxide analogues.

Halogen-Free Flame Retardant & Smoke Suppression

Zirconium hydroxide nanoparticles are selected for polymer composite flame retardant applications requiring dual flame inhibition and smoke suppression functionality [1]. Unlike aluminum trihydrate (ATH) and magnesium hydroxide which function primarily through endothermic dehydration, Zr(OH)₄ provides synergistic flame retardant and smoke suppression effects [2]. Formulations incorporating Zr(OH)₄ nanoparticles with ATH in polyester/jute composites demonstrate distinct synergistic behavior compared to ATH-only systems [1]. This application scenario is particularly relevant for electronics, aerospace, and high-end equipment where both fire safety standards and low smoke toxicity requirements must be simultaneously satisfied.

Marine Phosphate Remediation

Amorphous zirconium hydroxide is the indicated selection for phosphate removal from seawater and high-salinity matrices where layered double hydroxide (LDH) alternatives underperform [1]. The material demonstrates substantially higher phosphate adsorptivity in seawater compared to Mg(II)-Al(III), Mg(II)-Fe(III), and Ni(II)-Fe(III) LDH adsorbents, maintaining effectiveness despite high chloride and sulfate concentrations that compete for adsorption sites in other materials [1]. This performance advantage is attributed to inner-sphere complexation between phosphate and zirconium surface hydroxyl groups that remains operative in high-ionic-strength environments. Procurement for marine applications should specify amorphous zirconium hydroxide with verified hydroxyl content.

Technical Documentation Hub

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